molecular formula C16H13NO2 B022325 5-Benzyloxyindole-3-carboxaldehyde CAS No. 6953-22-6

5-Benzyloxyindole-3-carboxaldehyde

Cat. No. B022325
CAS RN: 6953-22-6
M. Wt: 251.28 g/mol
InChI Key: DJGNUBADRQIDNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-benzyloxyindole-3-carboxaldehyde involves innovative coupling reactions and the strategic use of intermediates. For instance, the synthesis of novel dual inhibitors of thromboxane A2 synthetase and 5-lipoxygenase has been achieved through direct coupling reactions, highlighting the compound's utility in creating biologically active molecules (Komatsu & Minami, 1995). Furthermore, the synthesis of 2′-[2-(5-benzyloxyindolyl)]propylamine derivatives from 2-(5-benzyloxyindole)carboxyaldehyde has been reported, demonstrating its role in the design of potential monoamine oxidase inhibitors (Marco & Martin, 1999).

Molecular Structure Analysis

The structure of 5-benzyloxyindole-3-carboxaldehyde enables diverse chemical functionalities. It can undergo lithiation, allowing for direct functionalization and synthesis of resin-bound alcohols, which after cyclative cleavage, yield phthalides (Tois & Koskinen, 2003). This demonstrates its versatility in organic synthesis.

Chemical Reactions and Properties

5-Benzyloxyindole-3-carboxaldehyde participates in various chemical reactions, including the Pictet-Spengler condensation and reactions with aromatic and heterocyclic aldehydes, showcasing its reactivity towards the formation of complex heterocyclic compounds (Bogza et al., 2005). Its ability to react with substituted benzaldehydes, forming alcohols that lead to the synthesis of phthalides, further underscores its chemical utility (Tois & Koskinen, 2003).

Physical Properties Analysis

While specific studies on the physical properties of 5-benzyloxyindole-3-carboxaldehyde were not identified in the current literature search, the physical properties of such compounds are typically characterized by their solid-state structure, melting points, and solubility in various solvents. These properties are crucial for understanding the compound's behavior in different chemical environments and for optimizing its use in synthesis.

Chemical Properties Analysis

The chemical properties of 5-benzyloxyindole-3-carboxaldehyde, such as its reactivity in nucleophilic substitution reactions, ability to form stable intermediates, and participation in cyclization reactions, make it a valuable compound in organic synthesis. Its role in synthesizing potential monoamine oxidase inhibitors and participation in lithiation reactions highlight its chemical versatility and the wide range of its reactivity (Marco & Martin, 1999; Tois & Koskinen, 2003).

Scientific Research Applications

  • Marchelli, Hutzinger, and Heacock (1969) developed a method for synthesizing hydroxyindole-3-carboxylic acids from benzyloxyindoles, aiding in the study of the metabolism of indole compounds in plants and animals (Marchelli, Hutzinger, & Heacock, 1969).

  • Jain et al. (2005) demonstrated the synthesis of various 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides using conventional and microwave irradiation techniques, offering valuable intermediates for new pharmacologically active compounds (Jain et al., 2005).

  • Tois and Koskinen (2003) highlighted the solid-phase lithiation of 5-carboxyindoles, enabling the direct functionalization of protected indoles and yielding resin-bound alcohols and phthalides (Tois & Koskinen, 2003).

  • Wnuk et al. (1997) found that 5'-carboxaldehyde derivatives possess potential anticancer and antiviral effects, while their oxime derivatives show promising antiviral effects (Wnuk et al., 1997).

  • Liu et al. (1993) discovered that Adenosine-5'-carboxaldehyde and its 4'-epimer are potent inhibitors of S-adenosyl-L-homocysteine hydrolase, indicating their role as key intermediates in the mechanism of enzyme inactivation (Liu et al., 1993).

  • Yüksek et al. (2015) synthesized novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives with promising in vitro antioxidant activities, potentially applicable in cosmetics and pharmaceuticals (Yüksek et al., 2015).

  • Heacock and Hutzinger (1964) presented a method for preparing hydroxyskatoles and 5,6-dihydroxyskatole, using benzyloxyindole-3-carboxaldehyde, contributing to the understanding of these compounds (Heacock & Hutzinger, 1964).

  • Routier et al. (2005) synthesized novel naphthocarbazoles, showing potential as anticancer agents with cytotoxicity in the sub-micromolar range, and suggested DNA interaction as a privileged target (Routier et al., 2005).

Safety And Hazards

5-Benzyloxyindole-3-carboxaldehyde is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It may also cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-phenylmethoxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-10-13-9-17-16-7-6-14(8-15(13)16)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGNUBADRQIDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219785
Record name 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264449
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Benzyloxyindole-3-carboxaldehyde

CAS RN

6953-22-6
Record name 5-(Phenylmethoxy)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde
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Record name 6953-22-6
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Record name 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde
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Record name 5-(phenylmethoxy)-1H-indole-3-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
RA Heacock, O Hutzinger - Canadian Journal of Chemistry, 1964 - cdnsciencepub.com
… A suspension of 5-benzyloxyindole-3-carboxaldehyde (1 g; prepared by the method of Young (12)), 10% palladium-charcoal (0.5 g) and sodium borohydride (2 g) in isopropanol (300 ml…
Number of citations: 24 cdnsciencepub.com
L Guan, Q Liu, B Zhang, L Wang - Journal of Photochemistry and …, 2017 - Elsevier
… 5-Methoxyindole-3-carboxaldehyde and 5-benzyloxyindole-3-carboxaldehyde were purchased from Shanghai Nuotai Chemical Co. Ltd. and Liyang Huibang Chemical Co. …
Number of citations: 5 www.sciencedirect.com
RV Heinzelman, WC Anthony, DA Lyttle… - The Journal of …, 1960 - ACS Publications
… 5-Benzyloxy-1 -methylgramine (IV) was prepared via 5-benzyloxyindole-3-carboxaldehyde, which, by virtue of the blocking group in the 3position, could be methylated on the indole …
Number of citations: 61 pubs.acs.org
V Časaitė, M Sadauskas, J Vaitekūnas… - …, 2019 - Wiley Online Library
Here, we present a proof‐of‐principle for a new high‐throughput functional screening of metagenomic libraries for the selection of enzymes with different activities, predetermined by the …
Number of citations: 5 onlinelibrary.wiley.com
AJ Greenberg - 1976 - escholarship.org
The in vivo and in vitro metabolism of tryptophan by carcinoid tumors was investigated in order to ascertain the complete metabolic profile of this amino acid. Techniques were applied to …
Number of citations: 3 escholarship.org
MW Robinson, JH Overmeyer, AM Young… - Journal of medicinal …, 2012 - ACS Publications
… In a dried, 25 mL round-bottom flask under argon, 5-benzyloxyindole-3-carboxaldehyde (100 mg, 0.40 mmol) was dissolved in anhydrous methanol (3 mL). 4-Acetyl-pyridine (75 μL, …
Number of citations: 171 pubs.acs.org
AS Hogendorf, A Hogendorf, R Kurczab, G Satała… - Scientific Reports, 2017 - nature.com
… 5-Benzyloxyindole-3-carboxaldehyde was subjected to the MCR protocol to yield 1y. This compound was N-Boc substituted to protect the indole NH group from alkylation during one of …
Number of citations: 19 www.nature.com
M Tuomola, R Harpio, H Mikola, P Knuuttila… - Journal of …, 2000 - Elsevier
… A mixture of 5-benzyloxyindole-3-carboxaldehyde (9.75 mmol; 2.45 g), 10% Pd on carbon (1.25 g), and NaBH 4 (129.5 mmol; 4.9 g) was suspended into 2-propanol (300 ml) and …
Number of citations: 41 www.sciencedirect.com
M Walczak, G Latacz, J Handzlik, K Kieć-Kononowicz… - academia.edu
A series of 5-aryl-1-alkylimidazole derivatives was synthesized using the van Leusen multicomponent reaction. The chemotype is the first example of low-basicity scaffolds exhibiting …
Number of citations: 0 www.academia.edu
S Lebreton, M Pátek - Linker Strategies in Solid‐Phase Organic …, 2009 - Wiley Online Library
… 5-benzyloxyindole-3-carboxaldehyde. The aldehyde functionality was used to attach amines via reductive alkylation. Subsequent N-acylation yielded intermediate 29. …
Number of citations: 1 onlinelibrary.wiley.com

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